1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea
Description
1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea is a diarylurea derivative characterized by a urea backbone (-NH-CO-NH-) bridging two aromatic rings. The 4-chlorophenyl group provides electron-withdrawing properties, while the 3-(difluoromethoxy)phenyl substituent introduces steric bulk and lipophilicity due to the difluoromethoxy (-OCF2H) group. Its structural features, such as halogen atoms and ether linkages, influence its solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O2/c15-9-4-6-10(7-5-9)18-14(20)19-11-2-1-3-12(8-11)21-13(16)17/h1-8,13H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEGFQDZLHIBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)NC(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Route: Isocyanate-Amine Coupling
The most direct method for synthesizing unsymmetrical ureas involves the reaction between an aromatic isocyanate and an aromatic amine. For 1-(4-chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea, this approach entails coupling 4-chlorophenyl isocyanate with 3-(difluoromethoxy)aniline (Figure 1).
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group, forming a urea linkage. The process is typically carried out in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (e.g., nitrogen or argon) at room temperature. Stoichiometric equivalence of the reactants is critical to minimize side products like biurets.
Example Protocol
Starting Material Synthesis
4-Chlorophenyl Isocyanate
This compound is commercially available but can also be synthesized from 4-chloroaniline via phosgenation:
$$
\text{4-Chloroaniline} + \text{Phosgene} \rightarrow \text{4-Chlorophenyl Isocyanate} + 2\text{HCl}
$$
Due to phosgene’s toxicity, safer alternatives like triphosgene are often employed.
3-(Difluoromethoxy)Aniline
Synthesized by introducing the difluoromethoxy group to aniline derivatives. One method involves:
Alternative Methods
Optimization and Challenges
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Isocyanate-Amine Coupling | 75–85 | >95 | High | Moderate |
| Carbodiimide-Mediated | 50–60 | 80–90 | Low | High |
| Curtius Rearrangement | 30–40 | <80 | Low | Low |
Key Insight : The isocyanate-amine route is superior in yield and scalability, making it the industrial standard.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Diarylureas
Key Observations:
- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group is common in CB1 modulators (e.g., compound 31 , PSNCBAM-1 analogs ). Replacement of Cl with stronger EWGs like CF3 (A5 ) enhances lipophilicity but may reduce solubility.
- Hybrid Structures: Morpholine-carbonyl derivatives (e.g., ) introduce hydrogen-bonding motifs, which can enhance selectivity for enzymatic targets.
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
*Calculated based on molecular formula.
Key Observations:
- Melting points correlate with molecular symmetry and hydrogen-bonding capacity. Compound 31 has a high melting point (203–206°C) due to its dichlorophenyl groups, which enhance crystal lattice stability.
- The target compound’s difluoromethoxy group may lower its melting point compared to trifluoromethyl analogs (e.g., A5 ).
Key Observations:
- CB1 Modulation: The target compound’s difluoromethoxy group may mimic the pyridinyl substituents in compound 11 , which are critical for receptor interaction.
- Antifungal Activity: Chlorophenyl substitution at para (4h ) vs. meta (4j ) positions alters efficacy against C. albicans, highlighting the role of substituent geometry.
- Antimicrobial Use: Cloflucarban demonstrates the importance of halogenation in disinfectant formulations, a property shared with the target compound.
Biological Activity
1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. Its unique structural features, including a chlorophenyl and a difluoromethoxy substituent, suggest potential biological activities that warrant detailed investigation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 296.71 g/mol. The presence of the difluoromethoxy group enhances its reactivity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of various biological pathways. The exact mechanisms remain to be fully elucidated through targeted biochemical studies.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Initial investigations have shown potential antimicrobial effects, making it a candidate for further research in infectious disease contexts.
- Anticancer Activity : The compound has been studied for its anticancer properties, particularly in inhibiting tumor cell proliferation through various pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, influencing cellular functions.
Case Studies
- Anticancer Activity :
- A study evaluated the effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent (source: ).
- Enzyme Interaction :
- Molecular docking studies revealed that the compound binds effectively to certain enzyme active sites, potentially altering their activity (source: ). This interaction could lead to significant implications for drug development targeting specific diseases.
Comparative Analysis
To understand the biological implications further, comparisons were made with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains difluoromethoxy group | Antimicrobial, anticancer |
| 3-Amino-1-[4-chlorophenyl]urea | Lacks difluoromethoxy group | Moderate enzyme inhibition |
| 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea | Contains trifluoromethyl group | Stronger anticancer effects |
Q & A
Q. What are the key considerations for optimizing the synthesis of 1-(4-Chlorophenyl)-3-[3-(difluoromethoxy)phenyl]urea?
To maximize yield and purity, focus on:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity and intermediate stability .
- Temperature control : Maintain reflux conditions (~65°C) to facilitate carbamate-amine coupling while minimizing side reactions .
- Reagent stoichiometry : Use a 1.2:1 molar ratio of phenyl carbamate to amine derivatives to drive the reaction to completion .
- Purification : Column chromatography or recrystallization in hexane effectively isolates the urea product .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound?
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in urea derivatives, confirming stereochemistry .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl and difluoromethoxy groups) via chemical shifts .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z 345.6) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition assays : Test serine protease inhibition using fluorogenic substrates (e.g., thrombin or trypsin-like proteases) at varying concentrations (IC₅₀ determination) .
- Cell viability assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) .
Advanced Research Questions
Q. How can computational methods enhance reaction design for derivatives of this compound?
- Quantum chemical calculations : Predict reaction pathways and transition states using DFT (e.g., B3LYP/6-31G*) to identify energetically favorable conditions .
- Machine learning (ML) : Train models on existing urea synthesis data to optimize solvent/reagent combinations and reduce trial-and-error experimentation .
Q. How should researchers address contradictions between theoretical predictions and experimental biological data?
- Cross-validation : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to confirm reproducibility .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing difluoromethoxy with methoxy) to isolate variables affecting activity .
- Molecular docking : Compare binding poses in target proteins (e.g., serine proteases) to identify steric/electronic mismatches .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Q. How can stability under physiological conditions be evaluated?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions, monitoring degradation via HPLC .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify intact compound using LC-MS .
Methodological Resources
- Reaction optimization : ICReDD’s integrated computational-experimental framework for rapid condition screening .
- Data validation : Cross-reference crystallographic data (e.g., CCDC entries) for structural confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
